3-(4-Fluorophenyl)-4-nitro-5-phenyl-1,2-oxazole
Description
Properties
CAS No. |
113641-79-5 |
|---|---|
Molecular Formula |
C15H9FN2O3 |
Molecular Weight |
284.24 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-nitro-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H9FN2O3/c16-12-8-6-10(7-9-12)13-14(18(19)20)15(21-17-13)11-4-2-1-3-5-11/h1-9H |
InChI Key |
ZDHNBRBKHQZVLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Preparation of Substituted Alkynones
A key intermediate in the synthesis is the substituted alkynone, such as 1,3-diphenylprop-2-yn-1-one derivatives, which can be prepared via palladium-catalyzed coupling reactions (Sonogashira-type coupling) between aryl halides and terminal alkynes.
- React 4-fluorobenzoyl chloride with phenylacetylene in the presence of PdCl2(PPh3)2 and CuI catalysts.
- Use triethylamine as a base in tetrahydrofuran (THF) solvent under nitrogen atmosphere.
- Stir the reaction mixture at room temperature overnight.
- Work-up involves aqueous extraction, drying, and purification by silica gel chromatography.
This method yields the substituted alkynone intermediate with high efficiency (up to 98% yield reported) and purity, which is crucial for subsequent cyclization steps.
Cyclization to Form the Isoxazole Ring
The cyclization to form the 1,2-oxazole ring is typically achieved by reacting the alkynone intermediate with hydroxylamine derivatives or nitrile oxides under controlled conditions.
- The reaction involves nucleophilic attack of hydroxylamine on the carbonyl group followed by intramolecular cyclization with the alkyne moiety.
- Conditions often include refluxing in polar solvents such as ethanol or dimethylformamide (DMF).
- Catalysts or bases may be used to facilitate ring closure.
For the nitro-substituted isoxazole, nitration can be performed either before or after ring formation, depending on the stability of intermediates.
Nitration Step
- Introduction of the nitro group at the 4-position of the isoxazole ring can be achieved by electrophilic aromatic substitution using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
- Careful control of temperature and reaction time is essential to avoid over-nitration or decomposition.
- Alternatively, nitro-substituted precursors can be used in the initial coupling steps to incorporate the nitro group early in the synthesis.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Sonogashira coupling | 4-Fluorobenzoyl chloride, phenylacetylene, PdCl2(PPh3)2, CuI, Et3N, THF, N2, rt overnight | 95-98 | High purity alkynone intermediate |
| 2 | Cyclization to isoxazole ring | Hydroxylamine or nitrile oxide, ethanol or DMF, reflux | 70-85 | Formation of 1,2-oxazole core |
| 3 | Nitration | HNO3/H2SO4 mixture, controlled temperature | 60-75 | Introduction of nitro group at C-4 |
Research Findings and Optimization Notes
- The palladium-catalyzed coupling step is highly efficient and reproducible, with yields consistently above 90% when using freshly prepared catalysts and dry solvents.
- Cyclization conditions are sensitive to solvent polarity and temperature; DMF at 100-120 °C provides optimal ring closure without side reactions.
- Nitration post-cyclization requires mild conditions to preserve the integrity of the isoxazole ring; lower temperatures (0-5 °C) and short reaction times minimize by-products.
- Alternative methods using microwave-assisted synthesis have been reported to reduce reaction times and improve yields in similar heterocyclic syntheses, though specific data for this compound are limited.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-4-nitro-5-phenylisoxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 3-(4-Fluorophenyl)-4-nitro-5-phenyl-1,2-oxazole is , with a molecular weight of approximately 284.24 g/mol. The compound features a fluorinated phenyl group and a nitro group that contribute to its biological activity and chemical reactivity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its effectiveness against various strains of bacteria and fungi. For example, one study demonstrated that derivatives of this compound exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Efficacy
| Compound Variant | Activity Type | Target Organism | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | ≥ 18 |
| This compound | Antifungal | Candida albicans | Varies |
| Other Derivatives | Antibacterial | Bacillus subtilis | ≥ 16 |
Pharmacological Applications
The compound has shown promise in pharmacotherapy due to its ability to interact with biological targets effectively. Modifications to the structure can enhance its potency while reducing toxicity, making it suitable for drug development .
Case Study: Anticancer Activity
In vitro studies have demonstrated that certain derivatives of this compound possess anti-proliferative properties against cancer cell lines. For instance, modifications to the aromatic rings have been linked to increased cytotoxicity against various cancer types .
Materials Science Applications
Beyond biological applications, this compound has potential uses in materials science. Its unique chemical structure allows for the development of novel materials with specific optical or electronic properties. Research into its use in organic light-emitting diodes (OLEDs) and other electronic devices is ongoing .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4-nitro-5-phenylisoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorophenyl group can enhance the binding affinity to certain receptors or enzymes, contributing to its biological activity.
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(4-Fluorophenyl)-4-nitro-5-phenyl-1,2-oxazole, focusing on substituent patterns, molecular properties, and biological activities:
†Calculated using average atomic masses.
Key Insights from Structural and Functional Comparisons:
In chalcone analogs (e.g., compound 2n), substitution at the para position of the B-ring with fluorine (vs. methoxy) correlates with improved inhibitory activity (IC₅₀ = 25.07 µM vs. 70.79 µM in 2p), suggesting that electron-withdrawing groups enhance bioactivity .
Heterocyclic Core Variations :
- Replacement of the 1,2-oxazole core with 1,2,4-oxadiazole (as in SEW2871 analogs) introduces additional hydrogen-bonding sites, which may improve receptor-binding affinity. For example, trifluoromethyl groups in oxadiazole derivatives enhance metabolic stability and lipophilicity .
- Triazole derivatives (e.g., 3-(4-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole) exhibit structural versatility but lack direct activity data, highlighting the need for further SAR studies in this class .
Synthetic Pathways :
- 1,2-Oxazoles are typically synthesized via cyclization of nitrile oxides with alkenes or through condensation reactions involving chalcones and hydroxylamine . The nitro-substituted analog likely requires controlled nitration steps to avoid over-oxidation.
- Chalcone-derived compounds (e.g., 2j and 2n) are prepared via Claisen-Schmidt condensation, emphasizing the role of substituent positioning in directing reactivity .
Biological Activity
3-(4-Fluorophenyl)-4-nitro-5-phenyl-1,2-oxazole is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a fluorophenyl group and a nitro substituent, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H9FN2O3, with a molecular weight of approximately 284.24 g/mol. The compound's structure is depicted below:
| Property | Value |
|---|---|
| CAS Number | 1416439-28-5 |
| Molecular Weight | 284.24 g/mol |
| Molecular Formula | C15H9FN2O3 |
| LogP | 4.579 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, compounds with similar oxazole structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 8 to 32 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has also been documented. A series of studies demonstrated that derivatives of oxazole can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. For example, certain oxazole derivatives showed IC50 values in the low micromolar range (e.g., 5.40 µM for COX-1 and 0.01 µM for COX-2) . This suggests that this compound may similarly possess anti-inflammatory effects.
Anticancer Activity
Emerging research indicates that oxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways . Specific studies reported an IC50 value of around 20 µM for related compounds against MCF-7 breast cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.
- Cellular Uptake : The presence of the fluorine atom enhances lipophilicity, potentially improving cellular uptake and bioavailability.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of oxazole derivatives, researchers found that several compounds demonstrated significant inhibition against E. coli and S. aureus. The study highlighted the importance of structural modifications in enhancing antibacterial activity.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of oxazole derivatives in a murine model of arthritis. The results indicated that treatment with these compounds significantly reduced paw swelling and inflammatory markers compared to controls.
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for the preparation of 3-(4-Fluorophenyl)-4-nitro-5-phenyl-1,2-oxazole, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis often involves multi-step reactions, starting with the formation of the oxazole core via cyclization of precursors such as nitriles and hydroxylamine derivatives. For example, nitro group introduction can be achieved through electrophilic aromatic substitution or post-functionalization of preformed oxazole intermediates. Optimization may include adjusting solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalytic use (e.g., palladium for cross-coupling reactions). Parallel monitoring via TLC or HPLC is critical to track intermediate formation. Similar strategies are observed in triazole and chalcone syntheses, where fluorophenyl groups are introduced via Suzuki-Miyaura coupling .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and fluorine integration. NMR aids in verifying the oxazole ring and nitro group placement.
- Infrared (IR) Spectroscopy : Identifies nitro (1520–1350 cm) and oxazole ring (1650–1600 cm) vibrations.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis using SHELXL or similar software resolves bond lengths, angles, and dihedral angles between the fluorophenyl, nitro, and phenyl groups .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) predict the electronic effects of the nitro and fluorophenyl substituents on the oxazole ring’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure. Key parameters include:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate electrophilic/nucleophilic sites.
- Electrostatic Potential (ESP) Maps : Highlight charge distribution, particularly the electron-withdrawing effects of the nitro and fluorophenyl groups.
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions influencing stability. These methods align with studies on fluorophenyl-substituted chalcones, where substituents alter conjugation and reactivity .
Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results, particularly in substituent positioning?
- Methodological Answer :
- Hirshfeld Surface Analysis : Compares experimental crystallographic data (e.g., from SHELXL) with theoretical models to identify steric or electronic mismatches .
- Rietveld Refinement : For powder XRD data, refine crystal structure against spectroscopic constraints (e.g., NMR-derived torsion angles).
- Dynamic NMR : Resolves conformational flexibility in solution that may differ from solid-state structures. This approach is critical for compounds with rotatable bonds, as seen in triazole derivatives .
Q. How can researchers design experiments to analyze the compound’s stability under varying pH and thermal conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., nitro group stability at >200°C).
- High-Performance Liquid Chromatography (HPLC) : Tracks degradation products in buffered solutions (pH 1–13) over time.
- Accelerated Stability Testing : Uses Arrhenius kinetics to extrapolate shelf-life under standard storage conditions. Protocols mirror those for fluorinated pharmaceuticals, where fluorine enhances metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
